molecular formula C24H27N5O7 B3831209 N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide

N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide

Cat. No.: B3831209
M. Wt: 497.5 g/mol
InChI Key: AUOLIIRZZPQJMA-UHFFFAOYSA-N
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Description

N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure with both indole and phenoxyacetamide moieties, which contribute to its distinct chemical and biological properties.

Preparation Methods

The synthesis of N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide typically involves multiple steps, starting with the preparation of the indole and phenoxyacetamide intermediates. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The phenoxyacetamide moiety can be prepared by reacting a phenol derivative with chloroacetic acid in the presence of a base. The final step involves coupling the indole and phenoxyacetamide intermediates under appropriate conditions to form the target compound.

Chemical Reactions Analysis

N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl group on the indole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common reagents used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), and electrophiles (e.g., alkyl halides). The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: For its potential antimicrobial, antiviral, and anticancer activities.

    Medicine: As a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound’s indole moiety is known to bind to various receptors and enzymes, modulating their activity. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The phenoxyacetamide moiety may also contribute to the compound’s biological activity by enhancing its binding affinity to target proteins .

Comparison with Similar Compounds

N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with growth-regulating properties.

    Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.

    Indomethacin: A nonsteroidal anti-inflammatory drug used to treat pain and inflammation.

The uniqueness of this compound lies in its combination of indole and phenoxyacetamide moieties, which confer distinct chemical and biological properties .

Properties

IUPAC Name

N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O7/c1-23(2,3)13-24(4,5)14-6-9-19(18(10-14)29(34)35)36-12-20(30)26-27-21-16-11-15(28(32)33)7-8-17(16)25-22(21)31/h6-11,25,31H,12-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOLIIRZZPQJMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)OCC(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide
Reactant of Route 2
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N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide
Reactant of Route 3
Reactant of Route 3
N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide
Reactant of Route 4
Reactant of Route 4
N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide
Reactant of Route 5
N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide
Reactant of Route 6
N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide

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